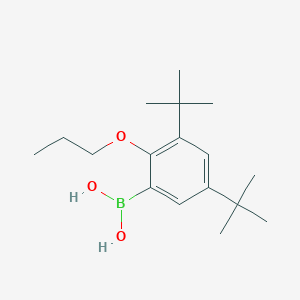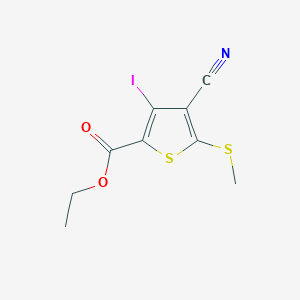
N-tert-butylpiperidin-4-amine
Overview
Description
N-tert-butylpiperidin-4-amine is an organic compound with the molecular formula C9H20N2. It is a derivative of piperidine, a six-membered heterocyclic amine. The compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom at the fourth position of the piperidine ring. This structural modification imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butylpiperidin-4-amine typically involves the reaction of piperidine with tert-butylamine under specific conditions. One common method is the reductive amination of 4-piperidone with tert-butylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and controlled production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: N-tert-butylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-tert-butylpiperidin-4-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding piperidine derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an organic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: N-tert-butylpiperidin-4-one.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidines depending on the substituent introduced.
Scientific Research Applications
N-tert-butylpiperidin-4-amine finds applications in several fields, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-tert-butylpiperidin-4-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological pathways. The presence of the tert-butyl group can influence the compound’s binding affinity and selectivity, enhancing its effectiveness in therapeutic applications.
Comparison with Similar Compounds
Piperidine: The parent compound, lacking the tert-butyl group.
N-methylpiperidin-4-amine: A similar compound with a methyl group instead of a tert-butyl group.
N-ethylpiperidin-4-amine: Another analog with an ethyl group.
Comparison: N-tert-butylpiperidin-4-amine is unique due to the presence of the bulky tert-butyl group, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This structural feature can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C9H20N2 |
|---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
N-tert-butylpiperidin-4-amine |
InChI |
InChI=1S/C9H20N2/c1-9(2,3)11-8-4-6-10-7-5-8/h8,10-11H,4-7H2,1-3H3 |
InChI Key |
LBURSXFVLVLMIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1CCNCC1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(Isocyanatomethyl)bicyclo[2.2.1]heptane](/img/structure/B8678985.png)


![5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide](/img/structure/B8679014.png)
![6-Amino-2-methylbenzo[d]oxazol-4-ol](/img/structure/B8679016.png)

![Hydroperoxide, 1-methyl-1-[6-(1-methylethyl)-2-naphthalenyl]ethyl](/img/structure/B8679028.png)

